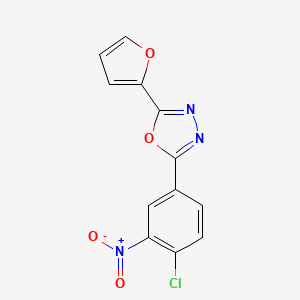
4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide, also known as ENB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ENB has been studied extensively for its unique properties and potential benefits in scientific research.
作用機序
4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide binds to the colchicine binding site on tubulin, a protein that plays a critical role in the formation of microtubules. By binding to this site, 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide disrupts the formation of microtubules, leading to the inhibition of cellular processes such as mitosis and cell migration. This mechanism of action is what makes 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide a promising candidate for both imaging and therapeutic applications.
Biochemical and Physiological Effects
4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has been shown to have a low toxicity profile, making it a safe compound for use in scientific research. It has also been shown to have good cell permeability, allowing it to easily enter cells and bind to its target. In addition, 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has been shown to have a long half-life in cells, making it an ideal candidate for long-term imaging studies.
実験室実験の利点と制限
One of the primary advantages of 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide is its selectivity for the colchicine binding site on tubulin. This allows for specific targeting of microtubules, which is important for both imaging and therapeutic applications. 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide also has a high binding affinity for tubulin, making it an effective probe for imaging studies.
One limitation of 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide is its relatively low fluorescence intensity, which can make it difficult to detect in some imaging applications. In addition, 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has limited solubility in aqueous solutions, which can make it challenging to work with in some experimental settings.
将来の方向性
There are many potential future directions for 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide research. One area of interest is the development of more potent derivatives of 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide for use as anticancer drugs. Another potential direction is the development of new imaging techniques that can enhance the fluorescence intensity of 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide, allowing for more sensitive imaging of cellular structures. Additionally, 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide could be further studied for its potential as a treatment for fungal infections, which could have important implications for the development of new antifungal drugs.
合成法
4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide can be synthesized through a multi-step process involving the reaction of 4-ethoxybenzoyl chloride with 2-methyl-5-nitroaniline in the presence of a base. The resulting intermediate is then subjected to reduction and acetylation to yield the final product, 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide. This synthesis method has been optimized to produce high yields of pure 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide, making it a reliable method for large-scale production.
科学的研究の応用
4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its use as a fluorescent probe for imaging cellular structures. 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has been shown to selectively bind to the microtubule network, allowing for high-resolution imaging of these structures in live cells. This has important implications for the study of cellular processes such as mitosis and cell migration.
In addition to its use as a fluorescent probe, 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has also been studied for its potential as a therapeutic agent. It has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further development as an anticancer drug. 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has also been shown to have antifungal properties, making it a potential treatment for fungal infections.
特性
IUPAC Name |
4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-3-22-14-8-5-12(6-9-14)16(19)17-15-10-13(18(20)21)7-4-11(15)2/h4-10H,3H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAICFWXWTGMWQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-amino-1-[2-(1-cyclohexen-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5798845.png)


![N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide](/img/structure/B5798866.png)

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5798889.png)
![2,4-dimethyl-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5798895.png)


![N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5798915.png)
![2-(4-isopropoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5798927.png)

![4-methoxy-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5798936.png)